(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid (3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid (R)-5-diphosphomevalonic acid is the 5-diphospho derivative of (R)-mevalonic acid. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a (R)-mevalonic acid. It is a conjugate acid of a (R)-5-diphosphonatomevalonate(4-).
(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid is a natural product found in Homo sapiens, Bos taurus, and Apis cerana with data available.
5-Diphosphomevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 103025-21-4
VCID: VC20766464
InChI: InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1
SMILES: CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Molecular Formula: C6H14O10P2
Molecular Weight: 308.12 g/mol

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

CAS No.: 103025-21-4

Cat. No.: VC20766464

Molecular Formula: C6H14O10P2

Molecular Weight: 308.12 g/mol

* For research use only. Not for human or veterinary use.

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid - 103025-21-4

Specification

Description (R)-5-diphosphomevalonic acid is the 5-diphospho derivative of (R)-mevalonic acid. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a (R)-mevalonic acid. It is a conjugate acid of a (R)-5-diphosphonatomevalonate(4-).
(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid is a natural product found in Homo sapiens, Bos taurus, and Apis cerana with data available.
5-Diphosphomevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 103025-21-4
Molecular Formula C6H14O10P2
Molecular Weight 308.12 g/mol
IUPAC Name (3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid
Standard InChI InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1
Standard InChI Key SIGQQUBJQXSAMW-ZCFIWIBFSA-N
Isomeric SMILES C[C@@](CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
SMILES CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Canonical SMILES CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O

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